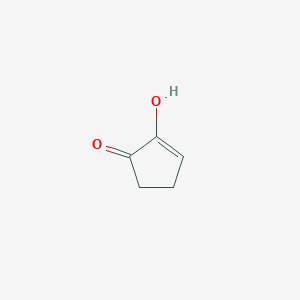

2-Hydroxycyclopent-2-en-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPKYMRPOKFYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146839 | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10493-98-8 | |

| Record name | 2-Hydroxy-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ8L4K1DLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 2 Hydroxycyclopent 2 En 1 One and Its Derivatives

Historical and Classical Synthetic Approaches

Modified Acyloin Condensation Methodologies

The acyloin condensation, a reductive coupling of esters using metallic sodium, represents a classical approach to the formation of α-hydroxy ketones. wikipedia.orgbspublications.net A significant modification of this reaction has been applied to the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one, a derivative of the target compound. google.com This modified intramolecular acyloin condensation of dicarboxylic acid esters, such as 2-methyl dimethyl glutarate, allows for the formation of a five-membered ring. google.com

The classical acyloin condensation involves the bimolecular condensation and reduction of aliphatic esters, typically methyl or ethyl esters, in the presence of metallic sodium in a solvent like liquid ammonia (B1221849) or xylene. google.com However, to favor the formation of the cyclic α-hydroxy ketone, the reaction conditions are modified. Specifically, the introduction of controlled, minor amounts of oxygen into the reaction system diverts the cyclizing intramolecular condensation of five-carbon dicarboxylic acid esters to yield cyclic compounds with two adjacent keto groups, or their tautomeric enol forms, as the primary product. google.com For instance, 2-hydroxy-3-methylcyclopent-2-en-1-one, also known as maple lactone, has been synthesized from 2-methyl dimethyl glutarate in a dry, oxygen-free system under a flow of dry nitrogen, using metallic sodium in liquid ammonia with diethyl ether as a cosolvent. google.com To synthesize the benzyl (B1604629) analog, a one-pot alkylation and cyclization method can be employed, starting with the condensation of diethyl oxalate (B1200264) and dimethyl glutarate, followed by alkylation with benzyl bromide and subsequent hydrolysis and decarboxylation.

The success of the intramolecular acyloin condensation is dependent on the ring size being formed. High yields are typically observed for the formation of 5- and 6-membered rings. wikipedia.org

Table 1: Comparison of Classical and Modified Acyloin Condensation

| Feature | Classical Acyloin Condensation | Modified Acyloin Condensation for Cyclopentenones |

| Reactants | Aliphatic esters | Dicarboxylic acid esters (e.g., 2-methyl dimethyl glutarate) |

| Reagents | Metallic sodium | Metallic sodium, controlled amount of oxygen |

| Solvent | Aprotic solvents (e.g., xylene, diethyl ether), liquid ammonia | Liquid ammonia, diethyl ether |

| Primary Product | α-hydroxyketones (acyloins) | Cyclic α-hydroxy ketones (e.g., 2-hydroxy-3-methylcyclopent-2-en-1-one) |

| Key Modification | Not applicable | Introduction of minor amounts of oxygen to the reaction |

Modern Synthetic Routes

More contemporary methods for synthesizing 2-hydroxycyclopent-2-en-1-one and its derivatives often focus on efficiency, selectivity, and the use of readily available starting materials. These modern routes leverage advances in catalysis and reaction design.

Synthesis from Furan (B31954) Derivatives (e.g., Furfuryl Alcohol, 3-Hydroxymethyl-2-methylfuran)

A prominent modern synthetic route utilizes furan derivatives as precursors. The Piancatelli rearrangement, a process that converts furfuryl alcohols into cyclopentenone derivatives, is a key transformation in this approach. researchgate.netresearchgate.net This reaction proceeds through a furan ring-opening followed by an electrocyclization process. researchgate.netresearchgate.net

For instance, 4-hydroxy-2-cyclopentenone (B1226963) can be synthesized from furfuryl alcohol. beilstein-journals.org The synthesis of (S)-4-hydroxy-2-methylcyclopent-2-en-1-one has been achieved from 1-(2-furyl)ethanol using a modified Piancatelli rearrangement. researchgate.net Similarly, the conversion of furfural (B47365) to 5-ethyl-4-hydroxycyclopent-2-en-1-one involves a transformation to 1-(furan-2-yl)propan-1-ol, which then undergoes the Piancatelli rearrangement. acs.org Microwave conditions have been shown to facilitate the rearrangement of 5-substituted furfuryl alcohol derivatives to 4-hydroxy cyclopentenone derivatives. uni-regensburg.de

The synthesis of 2-hydroxy-3-methyl-2-cyclopenten-1-one can also be achieved from 5-hydroxymethylfurfural (B1680220) (HMF). The process involves the formation of 1-hydroxyhexane-2,5-dione (B3055535) as an intermediate, which then undergoes a base-catalyzed condensation. wikipedia.org

Pathways from Carbohydrate Precursors (e.g., Acid-Catalyzed Cyclization of 2-Deoxy-D-Glucose)

Carbohydrates represent a renewable and attractive starting material for the synthesis of cyclopentenone derivatives. A notable example is the acid-catalyzed cyclization of 2-deoxy-D-glucose to produce 2-(hydroxymethyl)cyclopent-2-en-1-one (B1595087). This one-step conversion is typically carried out using acidic catalysts like sulfuric acid or solid acid resins such as Amberlyst-15 at controlled temperatures. The reaction involves dehydration and subsequent ring closure to form the desired cyclopentenone. The synthesis of 2-deoxy-D-glucose itself can be achieved from D-glucose in a three-step process without the need for protecting groups. nih.gov

Utility of Acylcyanohydrins in Cyclopentenone Formation

A convenient method for accessing 2-hydroxycyclopentenones involves the use of acylcyanohydrins. researchgate.net In this approach, titanacyclopropane complexes act as nucleophilic partners, and the reaction proceeds via an intramolecular aldol (B89426) condensation under basic conditions. researchgate.net This methodology has been developed into a one-pot procedure, which enhances its efficiency in terms of both steps and atom economy. researchgate.net The use of different Grignard reagents allows for the synthesis of valuable 3,4-disubstituted 2-hydroxycyclopentenones. researchgate.net The hydroxyl group in the resulting product can be further functionalized, for example, through palladium-mediated cross-coupling reactions at the α-position. researchgate.net

Palladium-Catalyzed Cascade Reactions (e.g., Allenol-based syntheses)

Palladium catalysis has emerged as a powerful tool for constructing complex molecular architectures, including cyclopentenone rings. An efficient and regioselective synthesis of 4-hydroxycyclopent-2-en-1-ones has been achieved through a palladium-catalyzed one-pot multicomponent reaction of allenols with aryl iodides and carbon monoxide in the presence of tertiary amines. figshare.comlookchem.com The selectivity of this reaction is dependent on the substitution pattern of the allenol substrate. figshare.com

For allenols without a substituent at the internal position of the allene (B1206475) moiety, the reaction proceeds through several key steps:

Carbonylation of the aryl iodide.

Acylation of the allenol with the in-situ formed acyl palladium species.

β-hydride elimination of the resulting allyl palladium complex.

Subsequent tautomerization or intramolecular aldol reaction to yield 2-ene-1,4-diones or 4-hydroxycyclopent-2-en-1-ones. figshare.com

This cascade reaction highlights the versatility of palladium catalysis in orchestrating multiple bond-forming events in a single operation to afford complex cyclopentenone structures. figshare.comacs.org

Table 2: Summary of Modern Synthetic Routes

| Synthetic Route | Precursor(s) | Key Transformation(s) | Catalyst/Reagent(s) | Product(s) |

| From Furan Derivatives | Furfuryl alcohol, 3-Hydroxymethyl-2-methylfuran | Piancatelli rearrangement | Acid or base catalysis, microwave irradiation | 4-Hydroxycyclopent-2-en-1-one derivatives |

| From Carbohydrates | 2-Deoxy-D-Glucose | Acid-catalyzed cyclization, dehydration | Sulfuric acid, Amberlyst-15 | 2-(Hydroxymethyl)cyclopent-2-en-1-one |

| From Acylcyanohydrins | Acylcyanohydrins | Intramolecular aldol condensation | Titanacyclopropane complexes, Grignard reagents | 3,4-Disubstituted 2-hydroxycyclopentenones |

| Palladium-Catalyzed Cascade | Allenols, aryl iodides, carbon monoxide | Carbonylation, acylation, β-hydride elimination, aldol reaction | Palladium catalyst, tertiary amines | 4-Hydroxycyclopent-2-en-1-ones |

Mn(III)-Based Oxidative Cyclization Reactions

Manganese(III)-based reagents, particularly manganese(III) acetate (B1210297), are powerful tools for effecting oxidative cyclization reactions to construct cyclopentenone frameworks. These reactions often proceed through the generation of a manganese(III) enolate, which can then undergo intra- or intermolecular carbon-carbon bond formation.

A notable application of this methodology is the oxidative cyclization of 2,2′-methylenebis(3-hydroxycyclopent-2-en-1-one)s. dntb.gov.uaacs.org The Mn(III)-based oxidation of these substrates can lead to the formation of complex polycyclic structures such as angular spirodihydrofurans. dntb.gov.ua The reaction pathway is thought to involve the formation of dispirocyclopropane intermediates. dntb.gov.ua

Furthermore, the Mn(III)-based oxidation of tetracarbonyl compounds, including derivatives of this compound, in the presence of 1,1-diarylethenes, yields dioxapropellanes. nii.ac.jpresearchgate.net Research has shown that the reaction conditions, such as the choice of solvent, can influence the product distribution. For instance, the self-cyclization of the starting material to form spiro compounds can compete with the desired intermolecular reaction. nii.ac.jpresearchgate.net The addition of a co-solvent like formic acid at room temperature has been shown to favor the formation of the desired dioxapropellanes by activating the Mn(III)-1,3-dicarbonyl enolate complex. nii.ac.jp The formation of diastereomeric mixtures in these reactions is often attributed to the steric hindrance of intermediate carbocations during the tandem cyclization process. nii.ac.jpresearchgate.net

Enantioselective and Asymmetric Synthesis

The synthesis of enantiomerically pure or enriched cyclopentenone derivatives is of paramount importance for their application in the synthesis of chiral target molecules. Several strategies have been developed to achieve this, including enzymatic methods, the use of chiral auxiliaries, and asymmetric catalysis.

Enzymatic Kinetic Resolution and Biocatalysis

Enzymatic kinetic resolution (EKR) has emerged as a highly effective and environmentally benign method for obtaining enantiomerically pure 4-hydroxycyclopent-2-en-1-one and its derivatives. catalysis.blogtudelft.nl This technique relies on the ability of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. smolecule.com

Lipases such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase (Amano Lipase PS), and porcine pancreatic lipase (PPL) have been successfully employed for the kinetic resolution of racemic 4-hydroxycyclopent-2-en-1-one and its derivatives. researchgate.netrsc.orggoogle.comresearchgate.netresearchgate.net The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent (e.g., tert-butyl methyl ether, toluene) can significantly impact the efficiency and enantioselectivity of the resolution. google.comresearchgate.net High enantiomeric excesses (ee), often exceeding 95%, have been achieved for both the resulting ester and the remaining alcohol. google.comresearchgate.net

A notable strategy involves the temporary derivatization of 4-hydroxycyclopent-2-en-one to facilitate the enzymatic resolution. For example, the addition of a thiol, such as 3,4-dimethoxybenzyl thiol, to racemic 4-hydroxycyclopent-2-en-one provides a cis-adduct that can be efficiently resolved by lipase-catalyzed acetylation. researchgate.netrsc.org This approach has yielded both enantiomers of the derivatized cyclopentanone (B42830) with high diastereomeric and enantiomeric purity. researchgate.netrsc.org

The scalability of these enzymatic resolutions is a significant advantage, with successful resolutions reported on laboratory scales ranging from grams to kilograms. google.com

| Enzyme | Substrate | Acyl Donor | Solvent | Product(s) | Enantiomeric Excess (ee) | Reference(s) |

| Lipase PS Amano IM | Racemic 3-nitro-cyclopent-2-en-1-yl acetate | - (Hydrolysis) | - | (R)-ester and (S)-alcohol | 95% (ester), 94% (alcohol) | researchgate.net |

| Novozym 435 | Racemic 4-hydroxycyclopentenone derivative | Vinyl acetate | - | (R)-ester and (S)-alcohol | >99% | researchgate.net |

| Amano-P Lipase | Racemic 4-hydroxycyclopent-2-en-1-one | Isopropenyl acetate | tert-Butyl methyl ether | (R)-acetate and (S)-alcohol | >92% (unoptimized) | google.com |

| Lipozyme IM | Racemic 4-hydroxycyclopent-2-en-1-one | 2-Butanol (Alcoholysis) | - | Resolved alcohol | Moderate (E=24) | researchgate.net |

| Penicillin G acylase | Racemic 4-oxo-2-cyclopentenyl phenylacetate | - (Hydrolysis) | Diisopropyl ether/buffer | (S)-alcohol | E >200 | researchgate.net |

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy offers a powerful method for asymmetric synthesis.

Common chiral auxiliaries include compounds like trans-2-phenylcyclohexanol and pseudoephedrine. wikipedia.org In the context of cyclopentenone synthesis, a chiral auxiliary can be attached to the starting material, and its inherent chirality guides the formation of a new stereocenter. For instance, in the synthesis of a derivative, 3-cyclopropylcyclopent-2-en-1-one, strategies employing chiral auxiliaries attached to a pivaloate leaving group have been considered.

While the direct application of chiral auxiliaries for the synthesis of this compound is not extensively detailed in the provided sources, the general principles of this methodology are well-established in asymmetric synthesis and represent a viable, albeit potentially less atom-economical, approach compared to catalytic methods. sigmaaldrich.comiranchembook.ir

Asymmetric Catalysis in Cyclopentenone Construction

Asymmetric catalysis provides a highly efficient and atom-economical route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone to a cyclopentenone, has been a particularly fruitful area for the development of asymmetric catalytic methods. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for effecting asymmetric Nazarov cyclizations. Bifunctional organocatalysts, such as those based on thiourea (B124793), can activate the substrate through a dual-activation mechanism, leading to the formation of chiral cyclopentenones with high enantioselectivity. organic-chemistry.orgscispace.com For example, the cyclization of diketoesters using a thiourea catalyst bearing a primary amino group can produce cyclic products with adjacent quaternary stereocenters in high diastereomeric and enantiomeric excess. organic-chemistry.orgscispace.com

Another class of powerful catalysts for the asymmetric Nazarov cyclization are strong and confined Brønsted acids, such as imidodiphosphorimidates (IDPi). acs.org These catalysts have been shown to promote the cyclization of simple, acyclic, alkyl-substituted divinyl ketones to the corresponding cyclopentenones with excellent regio-, diastereo-, and enantioselectivities. acs.org The confinement provided by the catalyst's structure is proposed to induce a reactive conformation of the substrate, thereby facilitating the cyclization. acs.org

| Catalyst Type | Substrate Type | Key Features | Product | Enantiomeric Ratio/Excess | Reference(s) |

| Thiourea-based organocatalyst | Diketoesters | Dual activation mechanism | Cyclopentenone with adjacent quaternary stereocenters | 90.5:9.5 er | organic-chemistry.org |

| Imidodiphosphorimidate (IDPi) Brønsted acid | Acyclic, alkyl-substituted divinyl ketones | Strong and confined acid catalyst | Monocyclic cyclopentenones | High ee | acs.org |

| Iminium ion-mediated organocatalysis | Ketoenones | Stoichiometric chiral amine | (S)-2-hydroxycyclopentenone derivative | 97:3 er | scispace.com |

Multi-step and Convergent Synthetic Strategies

The synthesis of complex molecules often requires multi-step sequences. Convergent synthesis, where different fragments of the target molecule are synthesized separately and then joined together, is often more efficient than a linear synthesis.

Derivatives of this compound are valuable starting materials in such strategies. For example, a convergent synthesis of C-glycosides has been developed where glycal donors are key intermediates. sioc-journal.cn These reactions, which can be catalyzed by transition metals, allow for the formation of a C-C bond between the sugar moiety and an aglycone. researchgate.netresearchgate.net While not directly starting from this compound, the principles of C-glycosylation are relevant to the synthesis of complex natural products that may incorporate a cyclopentenone ring.

Process Optimization and Scalability in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory procedure to a larger, more practical scale requires careful optimization of reaction parameters. This is particularly true for the synthesis of valuable chiral building blocks like (S)-4-hydroxycyclopent-2-en-one.

For enzymatic resolutions, optimization involves screening various enzymes, solvents, acylating agents, and reaction times to maximize both yield and enantioselectivity. google.comresearchgate.net The use of immobilized enzymes, such as Lipozyme IM, simplifies product purification and allows for catalyst recycling, which is crucial for large-scale applications. catalysis.blogresearchgate.net Successful scale-up of enzymatic resolutions of hydroxycyclopentenone derivatives to the 100-200 gram scale has been reported, demonstrating the industrial applicability of this technology. google.com

The synthesis of 4-hydroxycyclopent-2-en-one from furfuryl alcohol, a bio-renewable starting material, has also been a subject of process optimization. mdpi.comgoogle.com While microwave-assisted synthesis has shown high yields, its scalability can be a concern. researchgate.net Alternative methods using tank or fixed-bed reactors with or without an alkaline catalyst are being explored for large-scale industrial production. google.com Optimization of parameters such as temperature, reaction time, and catalyst concentration is key to achieving high selectivity and yield while minimizing side reactions like polymerization. google.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Hydroxycyclopent 2 En 1 One

Electrophilic Nature and Conjugate Addition Reactions

The α,β-unsaturated ketone moiety in 2-hydroxycyclopent-2-en-1-one confers significant electrophilicity to the β-carbon of the enone system. This makes the compound susceptible to conjugate addition reactions, where nucleophiles attack this electrophilic site.

This compound and its derivatives readily participate in Michael additions with a variety of nucleophiles. Silyl (B83357) enol ethers, for instance, react with cyclopentenones in the presence of a Lewis acid catalyst to form siloxane derivatives. This type of reaction, often referred to as a Mukaiyama-Michael addition, is a powerful tool for carbon-carbon bond formation. The reaction of 1,3-bis(silyl) enol ethers with 1,2-diketones provides a convenient route to functionalized 4-hydroxycyclopent-2-en-1-ones. researchgate.net

Table 1: Examples of Michael Additions with this compound Derivatives

| Nucleophile | Catalyst | Product Type | Ref |

|---|---|---|---|

| Silyl Enol Ethers | Lewis Acid (e.g., BF₃·OEt₂) | Siloxane Derivatives | |

| 1,3-Bis(silyl) Enol Ethers | - | Functionalized 4-Hydroxycyclopent-2-en-1-ones | researchgate.net |

Organocopper reagents, such as Gilman reagents (R₂CuLi), are soft nucleophiles that selectively perform 1,4-conjugate addition to α,β-unsaturated ketones. wikipedia.org This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. In the case of this compound and its derivatives, organocopper reagents add to the β-position of the enone system to yield substituted cyclopentanones. The procedures for these conjugate additions are well-established in the field. google.com This method is crucial for the synthesis of complex molecules like prostaglandins (B1171923), where a vinyl cuprate (B13416276) is added to a protected 4-hydroxycyclopent-2-en-1-one derivative. google.com

Cycloaddition Reactions

The double bond within the cyclopentenone ring of this compound allows it to act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.

This compound and its analogs serve as effective dienophiles in [4+2] Diels-Alder cycloadditions. When reacting with dienes like 1,3-butadiene (B125203) or furan (B31954), they form bicyclic or polycyclic systems, often with a high degree of stereoselectivity. The stereochemical outcome of the Diels-Alder reaction is highly specific, with the relative configurations of the reactants being preserved in the product. libretexts.org The presence of a hydroxymethyl group can influence the reactivity and stereoselectivity of the cycloaddition. For instance, in reactions involving cyclic dienes, the formation of bicyclic products with substituents in the endo position is often favored. libretexts.org The Diels-Alder reaction is a key step in the synthesis of various natural products. academie-sciences.fr

Table 2: Diels-Alder Reactions of Cyclopentenone Derivatives

| Diene | Dienophile | Product | Stereoselectivity | Ref |

|---|---|---|---|---|

| 1,3-Butadiene | 2-(Hydroxymethyl)cyclopent-2-en-1-one (B1595087) | Bicyclo[5.4.0]undec-8-en-2-one derivative | High | |

| Furan | 2-(Hydroxymethyl)cyclopent-2-en-1-one | Bicyclic adduct | High | |

| Cyclopentadiene (B3395910) | 3-Phenyl-1-(2-pyridyl)-2-propen-1-one | Bicyclic adduct | Endo favored | libretexts.orgacademie-sciences.fr |

The reactivity of 2-(hydroxymethyl)cyclopent-2-en-1-one also extends to phosphoniosilylation reactions. This chemical transformation highlights the versatility of the compound as a synthetic intermediate, allowing for the introduction of both phosphorus and silicon moieties into the molecular framework.

Transformations of the Hydroxyl and Carbonyl Functionalities

The hydroxyl and carbonyl groups of this compound are amenable to a variety of chemical transformations, further expanding its synthetic utility. The hydroxyl group can undergo oxidation to a carboxylic acid or be involved in esterification reactions. For example, treatment with acetic anhydride (B1165640) can convert the hydroxyl group into an acetyl ester. uni-regensburg.de

The carbonyl group can be reduced to a secondary alcohol. For instance, sodium borohydride (B1222165) is used to reduce the conjugated enone to a secondary alcohol. Conversely, the α,β-unsaturated ketone can be saturated through catalytic hydrogenation. These transformations allow for the selective modification of the cyclopentenone core, providing access to a diverse range of derivatives.

Oxidation Reactions (e.g., to Carboxylic Acids)

The oxidation of this compound and its derivatives can lead to the formation of various products, including carboxylic acids, through ring cleavage. For instance, the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones can yield enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. researchgate.net The yield and enantioselectivity of this process are influenced by the electronic nature of the substituents on the aryl ring; electron-donating groups in the para position tend to increase the yield but decrease the enantioselectivity. researchgate.net The mechanism for this oxidative ring cleavage is proposed to proceed via a Baeyer–Villiger-type oxidation. researchgate.net

In some cases, oxidation can lead to the formation of dicarboxylic acids. For example, the aerobic cascade oxidation of cyclopentane-1,2-diones, which can be derived from 2-hydroxycyclopentenones, using metal porphyrins as catalysts can yield hydroxydiacids. researchgate.net

Reduction Reactions (e.g., to Alcohols)

The carbonyl group and the carbon-carbon double bond in this compound and its derivatives are susceptible to reduction. Selective reduction of the carbonyl group can be achieved using specific reducing agents. For example, sodium borohydride (NaBH₄) can selectively reduce the carbonyl group of 2-(hydroxymethyl)cyclopent-2-en-1-one to a secondary alcohol, resulting in the formation of 2-(hydroxymethyl)cyclopent-2-en-1-ol.

Stereospecific reduction of the carbonyl function in derivatives like 3-substituted (4S)-4-hydroxycyclopent-2-en-1-ones with suitable metal hydrides can produce diols with a specific stereochemistry. google.com The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome of the reduction.

Esterification and Etherification Reactions

The hydroxyl group in this compound and its analogs can readily undergo esterification and etherification. These reactions are important for introducing protecting groups or for further functionalization of the molecule.

For instance, 4-hydroxycyclopent-2-en-1-one can be acylated to form the corresponding ester. google.com The reaction of (R)-4-hydroxycyclopent-2-en-1-one with acetyl chloride in the presence of pyridine (B92270) yields the corresponding acetate (B1210297) ester. google.com Similarly, etherification can be achieved by reacting the hydroxyl group with appropriate reagents. For example, the hydroxyl group can be protected as a t-butyldimethylsilyl ether. google.com

The esterification of a mixture containing 3-hydroxy-4-cyclopentenone and 4-hydroxy-2-cyclopentenone (B1226963) derivatives with an aliphatic carboxylic acid is a key step in a process to produce 2-cyclopentenones. google.com

Ring Transformations and Rearrangements

This compound and its derivatives can undergo various ring transformations and rearrangements, often catalyzed by acids or bases. A notable example is the Piancatelli rearrangement, which involves the conversion of furfuryl alcohols into 4-hydroxycyclopentenone derivatives. researchgate.netescholarship.org This reaction proceeds through a 4π electrocyclization mechanism. escholarship.org The efficiency and stereoselectivity of the Piancatelli rearrangement can be influenced by the catalyst and reaction conditions. For example, dysprosium(III) triflate has been shown to be an effective catalyst for this transformation. escholarship.org

Derivatives of hydroxycyclopentenone can also undergo novel rearrangements, such as [1.5]-sigmatropic rearrangements induced by enolates. researchgate.net These rearrangements can lead to the formation of complex polycyclic structures.

Stereochemical Outcomes and Control in Reactions

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect, particularly in the synthesis of chiral molecules. The stereochemical outcome of reactions such as reductions, additions, and rearrangements can often be controlled by the choice of reagents, catalysts, and reaction conditions.

For example, in the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, the use of a chiral catalyst system, such as Ti(O-i-Pr)₄, t-BuOOH, and (+)-diethyl tartrate, allows for the preparation of enantiomerically enriched carboxylic acids. researchgate.net The stereochemistry of the product is determined by the chirality of the catalyst.

In the Piancatelli rearrangement, the stereochemistry of the resulting 4-hydroxycyclopentenone is controlled by the conrotatory 4π electrocyclization of a pentadienyl cation intermediate, typically leading to the formation of the trans-diastereomer. escholarship.org Furthermore, enzymatic kinetic resolution can be employed to separate racemic mixtures of hydroxycyclopentenone derivatives, providing access to enantiomerically pure compounds. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for optimizing reaction conditions and predicting product distributions.

Reaction Rate Coefficients and Temperature Dependence

The rates of reactions involving cyclopentenone derivatives have been studied to understand their atmospheric chemistry and combustion behavior. For instance, the rate coefficients for the reaction of hydroxyl radicals (OH) with cyclopentenone and its methylated derivatives have been measured over a range of temperatures. nih.govresearchgate.net

These studies show that the reaction rates are temperature-dependent. For example, the rate coefficient for the reaction of OH with 2-cyclopenten-1-one (B42074) shows a slight positive temperature dependence, while the reaction with 2-methyl-2-cyclopenten-1-one (B72799) exhibits a stronger positive temperature dependence. researchgate.net In contrast, the reaction with 3-methyl-2-cyclopenten-1-one (B1293772) has a negative temperature dependence. nih.govresearchgate.net These temperature dependencies can be described by modified Arrhenius expressions. nih.govresearchgate.net

Table 1: Reaction Rate Coefficients for OH Radical Reactions with Cyclopentenone Derivatives at Room Temperature

| Reactant | Rate Coefficient (cm³ s⁻¹) | Temperature (K) |

| 2-Cyclopenten-1-one | 1.2(±0.1) × 10⁻¹¹ nih.govresearchgate.net | 300 nih.govresearchgate.net |

| 2-Methyl-2-cyclopenten-1-one | 1.7(±0.2) × 10⁻¹¹ nih.govresearchgate.net | 300 nih.govresearchgate.net |

| 3-Methyl-2-cyclopenten-1-one | 4.4(±0.7) × 10⁻¹² nih.govresearchgate.net | 300 nih.govresearchgate.net |

Table 2: Modified Arrhenius Expressions for the Temperature Dependence of Reaction Rate Coefficients

| Reaction | Modified Arrhenius Expression (cm³ s⁻¹) |

| OH + 2-Cyclopenten-1-one | k₁(T) = 1.2 × 10⁻¹¹ (T/300)⁰.²⁶ exp(6.7 kJ mol⁻¹/R {1/T – 1/300}) nih.govresearchgate.net |

| OH + 2-Methyl-2-cyclopenten-1-one | k₂(T) = 1.7 × 10⁻¹¹ (T/300)⁶.⁴ exp(27.6 kJ mol⁻¹/R {1/T – 1/300}) nih.govresearchgate.net |

| OH + 3-Methyl-2-cyclopenten-1-one | k₃(T) = 4.4 × 10⁻¹² (T/300)¹⁷.⁸ exp(57.8 kJ mol⁻¹/R {1/T – 1/300}) nih.govresearchgate.net |

Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound and its derivatives is profoundly influenced by a combination of electronic and steric factors. The molecule's structure, featuring a conjugated α,β-unsaturated ketone system and a key hydroxyl group, creates a delicate balance of effects that dictate the pathways of its chemical transformations. The cyclopentenone ring itself imposes certain steric constraints that, along with the electronic nature of its substituents, guide the regioselectivity and stereoselectivity of its reactions.

Electronic Effects

The electronic character of this compound is dominated by the interplay between the electron-withdrawing carbonyl group and the electron-donating hydroxyl group attached to the double bond. This arrangement makes the molecule a vinylogous acid. The conjugated system renders the β-carbon (C3) electrophilic, making it susceptible to nucleophilic attack in reactions such as Michael additions.

The nature of substituents on the cyclopentenone ring can significantly alter the electronic landscape and, consequently, the reaction outcomes. For instance, in syntheses of substituted 2-hydroxycyclopentenones, the yields can be dependent on the electronic properties of the starting materials. Studies on related syntheses have shown that aromatic precursors can lead to higher yields compared to aliphatic ones, an effect attributed to the electronic influence of the aromatic ring. researchgate.net In other systems, the presence of aromatic substituents has been shown to exclusively yield specific isomers, whereas aliphatic groups result in mixtures, highlighting the directing power of electronic effects. uni-regensburg.de

The hydroxyl group at the C2 position is also critical. It can be deprotonated under basic conditions, forming an enolate that can act as a nucleophile. Furthermore, its presence enhances the polarity of the molecule and allows for hydrogen bonding, which can influence interactions with catalysts and reagents.

Steric Effects

Steric hindrance, arising from the size and spatial arrangement of atoms, plays a crucial role in the reactivity of the cyclopentenone core. The approach of reagents to the ring can be facilitated or impeded by substituents, directly impacting reaction success and stereochemical outcomes.

A clear illustration of steric dominance is found in studies of the Weiss reaction, which proceeds through 4-hydroxycyclopentenone intermediates to form bicyclic systems. Research using various substituted diketones demonstrated that steric effects are the primary factor determining the success of the condensation. rsc.org Bulky substituents can prevent the necessary bond formations, leading to low or no yield of the desired product. Similarly, the size of substituents on the cyclopentenone ring can distort its planarity, which in turn affects reactivity.

The influence of steric bulk on reaction yield is also observed in other synthetic routes. During the Piancatelli rearrangement to form substituted cyclopentenones, increasing the length and bulk of an alkyl substituent on the precursor leads to a marked decrease in reaction yield, as larger groups hinder the required molecular rearrangement. uni-regensburg.de

Table 1: Influence of Electronic Effects on Yield in a Related Cyclopentenone Synthesis This table illustrates how the electronic nature of a substituent on a precursor molecule can affect the yield of the resulting cyclopentenone product, as observed in related synthetic methods.

| Precursor Type (Cyanohydrin) | R-Group | Yield (%) |

| Aromatic | Phenyl | 72 |

| Aromatic | 4-Methoxyphenyl | 82 |

| Aromatic | 4-Chlorophenyl | 75 |

| Aliphatic | Isopropyl | 51 |

| Aliphatic | Cyclohexyl | 48 |

| Data derived from studies on the synthesis of 3-substituted-2-hydroxy-2-cyclopentenones. researchgate.net |

Table 2: Influence of Steric Hindrance on Yield in Piancatelli Rearrangement This table demonstrates the effect of increasing steric bulk on the yield of substituted 4-hydroxycyclopentenones via the Piancatelli rearrangement.

| Substituent (R¹) | Product | Yield (%) |

| H | 4-hydroxycyclopent-2-en-1-one | 80 |

| Ethyl | 4-hydroxy-5-ethylcyclopent-2-en-1-one | 65 |

| n-Pentyl | 4-hydroxy-5-pentylcyclopent-2-en-1-one | 54 |

| n-Dodecyl | 4-hydroxy-5-dodecylcyclopent-2-en-1-one | 0 |

| Data derived from microwave-assisted rearrangement of 2-furylcarbinols. uni-regensburg.de |

Derivatives and Analogues of 2 Hydroxycyclopent 2 En 1 One

Synthesis of Substituted 2-Hydroxycyclopent-2-en-1-one Derivatives

The synthesis of substituted this compound derivatives can be achieved through various strategic approaches, starting from different precursors.

One notable method involves the alkylation of 2-hydroxy-3-methyl-2-cyclopenten-1-one , a compound often referred to as cyclotene. tandfonline.com The process begins with the protection of the ketone group, for instance, as a 1,3-dithiane (B146892) derivative. This is followed by alkylation using an alkyl halide in the presence of a base like sodium hydride and a phase transfer catalyst such as 18-crown-6 (B118740) to enhance the yield. tandfonline.com The final step is the deprotection of the ketone to yield the 5-alkyl-5-methyl-2-hydroxy-2-cyclopentenone. tandfonline.com

Another approach is the [3+2] annulation reaction . This method utilizes β-heteroatom-substituted acryloylsilanes and the lithium enolate of methyl ketones to construct the cyclopentanone (B42830) ring, affording 4-alkyl-4-hydroxy-3-(2-pyridylthio)cyclopentanone and 4-alkyl-3-chloro-4-hydroxy-2-cyclopentenone derivatives. oup.com

The Piancatelli rearrangement offers a pathway from furylcarbinols. researchgate.netresearchgate.net This reaction, often catalyzed by Lewis acids, transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. researchgate.net This method is particularly useful for introducing substituents at the 4-position. researchgate.net

A convenient route from acylcyanohydrins has also been developed. researchgate.net This involves the use of titanacyclopropane complexes as nucleophilic partners, followed by an intramolecular aldol (B89426) condensation under basic conditions. A one-pot procedure makes this process step- and atom-economical. researchgate.net

Furthermore, chemoenzymatic methods provide access to enantiomerically pure derivatives. For instance, starting from 3-methoxycyclopent-2-en-1-one, a sequence of manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis can yield both enantiomers of 4-hydroxycyclopent-2-en-1-one with high enantiomeric excess. researchgate.net

The table below summarizes some of the key synthetic methods for preparing substituted this compound derivatives.

| Starting Material | Key Reagents/Reaction Type | Product Type |

| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | NaH, 18-crown-6, Alkyl halide | 5-Alkyl-5-methyl-2-hydroxy-2-cyclopentenones |

| β-Heteroatom-substituted acryloylsilanes | Lithium enolate of methyl ketones, [3+2] annulation | 4-Alkyl-4-hydroxy-3-substituted-cyclopentenones |

| Furylcarbinols | Lewis acid, Piancatelli rearrangement | 4-Hydroxycyclopentenone derivatives |

| Acylcyanohydrins | Titanacyclopropane complexes, Intramolecular aldol condensation | 3,4-Disubstituted 2-hydroxycyclopentenones |

| 3-Methoxycyclopent-2-en-1-one | Mn(OAc)3, Enzyme hydrolysis | Enantiopure 4-hydroxycyclopent-2-en-1-ones |

Functionalization Strategies for the Cyclopentenone Core

Functionalization of the cyclopentenone core of this compound is crucial for tuning its chemical and physical properties. Various strategies have been developed to introduce diverse functional groups at different positions of the ring.

A primary strategy involves the transformation of furfuryl alcohol . This can be achieved in a microreactor, which helps to suppress the formation of polymeric byproducts. acs.org The resulting 4-hydroxy-2-cyclopentenone (B1226963) can then be isolated as a more stable derivative, for example, an O-phenylacetyl derivative, in high yield. acs.org

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure functionalized cyclopentenones. acs.orggoogle.co.in For instance, racemic 4-hydroxycyclopent-2-en-1-one can be resolved using immobilized penicillin G acylase to yield both (R)- and (S)-enantiomers with high enantiomeric excess. acs.org

Palladium-catalyzed reactions also play a significant role in the functionalization of the cyclopentenone core. Palladium-catalyzed kinetic resolution via nucleophilic allylic substitutions can transform racemic 4-hydroxycyclopentenone into 4-acyloxy, 4-aryloxy, 4-amino, or 4-thio-substituted cyclopentenones with high enantioselectivity. researchgate.net The utility of the hydroxyl group can be further demonstrated by its use in palladium-mediated cross-coupling reactions to functionalize the α-position. researchgate.net

The table below outlines some of the key functionalization strategies for the cyclopentenone core.

| Strategy | Key Reagents/Method | Outcome |

| Microreactor Synthesis | Furfuryl alcohol, N-methylpyrrolidinone (cosolvent) | High conversion to 4-hydroxy-2-cyclopentenone with reduced polymerization acs.org |

| Enzymatic Kinetic Resolution | Immobilized penicillin G acylase | Enantiomerically pure (R)- and (S)-4-hydroxycyclopent-2-en-1-one acs.org |

| Palladium-Catalyzed Kinetic Resolution | Palladium catalyst, Nucleophiles | Enantioselective synthesis of 4-substituted cyclopentenones researchgate.net |

| Palladium-Mediated Cross-Coupling | Palladium catalyst | Functionalization at the α-position of the cyclopentenone ring researchgate.net |

Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of modified this compound systems and their reactivity is a key area of investigation, particularly in the context of designing molecules with specific biological activities.

In the development of analogues of the natural product combretastatin (B1194345) A-4, a potent anticancer agent, the cyclopentenone ring has been used as a scaffold to mimic the cis-stilbene (B147466) geometry. nih.govacs.org A series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues were synthesized and evaluated for their cytotoxic activity. nih.govacs.org

It was found that the position of the hydroxyl group on the cyclopentenone ring significantly influenced the biological activity. Analogues with a 5-hydroxy group on the cyclopentenone ring were generally more potent than those with a 4-hydroxy group. nih.govacs.org For instance, the most potent analogues, 11 and 42 , both belonged to the 5-hydroxy cyclopentenone class and displayed significant cytotoxic activity against a panel of human cancer cell lines. nih.govacs.org

Furthermore, the nature and substitution pattern of the aryl groups at the 2- and 3-positions of the cyclopentenone ring also played a crucial role in determining the potency of the analogues. nih.gov Compound 42 , which demonstrated superior antitubulin activity compared to analogue 11 and was comparable to combretastatin A-4, also exhibited improved aqueous solubility, metabolic stability, and a better pharmacokinetic profile. nih.govacs.org This highlights the importance of subtle structural modifications in optimizing the pharmacological properties of these modified systems.

The table below summarizes the structure-activity relationships observed in 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues of combretastatin A-4.

| Analogue | Key Structural Feature | Biological Activity Highlight |

| 11 | 5-Hydroxy cyclopentenone | Potent cytotoxic activity, induced G2/M phase cell cycle arrest and apoptosis nih.gov |

| 42 | 5-Hydroxy cyclopentenone | Superior antitubulin activity, better solubility and pharmacokinetic profile compared to combretastatin A-4 nih.govacs.org |

Design and Synthesis of Cis-Restricted Analogues

The design and synthesis of cis-restricted analogues of biologically active compounds is a well-established strategy in medicinal chemistry to lock the molecule in its active conformation, potentially leading to enhanced potency and selectivity. The cyclopentenone ring has been effectively utilized as a template to create such constrained analogues.

A prominent example is the design of cis-restricted analogues of combretastatin A-4 (CA-4), where the cis-double bond is replaced by a 4/5-hydroxy cyclopentenone moiety. nih.govacs.org This design strategy aimed to mimic the spatial orientation of the two aryl rings in the active cis-conformation of CA-4. nih.gov

The synthesis of these analogues typically involves a multi-step sequence. researchgate.net One approach starts with the condensation of an aryl acid derivative with a substituted benzaldehyde (B42025) to form a 1,2-diarylacrylic acid. researchgate.net Another route involves the reaction of furyllithium with a substituted benzaldehyde to generate a 2-furylmethanol, which is then converted to a 2-aryl-4-hydroxycyclopentenone using a weak Lewis acid like zinc chloride. researchgate.net

The resulting 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues have demonstrated significant potential as novel anticancer agents. nih.govacs.org The cyclopentenone core effectively restricts the conformation of the two aryl groups, leading to potent cytotoxic and antitubulin activities. nih.gov The success of this approach underscores the utility of the this compound scaffold in the design of conformationally constrained analogues of natural products.

The table below highlights the key aspects of the design and synthesis of cis-restricted analogues of combretastatin A-4.

| Design Principle | Synthetic Approach | Resulting Analogues |

| Replacement of cis-double bond with a cyclopentenone ring | Condensation of aryl acid derivatives with benzaldehydes; Reaction of furyllithium with benzaldehydes followed by cyclization | 2,3-Diaryl-4/5-hydroxy-cyclopent-2-en-1-ones nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry.sielc.comresearchgate.netbenchchem.comacdlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Hydroxycyclopent-2-en-1-one. It provides insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

¹H NMR and ¹³C NMR Applications in Identifying Functional Groups and Connectivity.sielc.comacdlabs.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and structure of this compound. In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, aromatic protons in related structures typically appear in the range of δ 7.2–7.4 ppm, while the exchangeable hydroxyl proton can be observed between δ 5.5–6.0 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the cyclopentenone ring is a key indicator, with a characteristic chemical shift in the range of δ 205–210 ppm. mdpi.com By analyzing both ¹H and ¹³C NMR spectra, researchers can piece together the molecular framework, identifying key functional groups like the hydroxyl and ketone moieties and confirming their positions within the cyclopentene (B43876) ring.

| ¹H NMR Data for this compound Derivatives | |

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.2–7.4 |

| Hydroxyl Proton | 5.5–6.0 (exchangeable) |

| ¹³C NMR Data for this compound Derivatives | |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon | 205–210 |

NOESY NMR for Stereochemical Assignments.sielc.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the stereochemistry of molecules by identifying protons that are close to each other in space. researchgate.net This is particularly useful for complex molecules where the relative orientation of substituents needs to be established. nih.gov In the context of this compound and its derivatives, NOESY experiments can reveal through-space correlations between protons, helping to assign their relative stereochemistry. smolecule.com For example, observing a NOESY correlation between specific protons can confirm their spatial proximity, which is crucial for defining the three-dimensional structure of the molecule. researchgate.netsmolecule.com

Infrared (IR) Spectroscopy for Functional Group Identification.sielc.comresearchgate.netbenchchem.comacdlabs.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The presence of a broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.com Additionally, a strong absorption band between 1680–1720 cm⁻¹ confirms the presence of the α,β-unsaturated ketone (C=O) group. mdpi.com

| IR Spectral Data for this compound Derivatives | |

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3200–3600 |

| α,β-Unsaturated Ketone (C=O) | 1680–1720 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.sielc.comresearchgate.netbenchchem.comdocbrown.infonih.gov

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 98.10 g/mol .

The fragmentation pattern provides structural information. Common fragmentation pathways for cyclic ketones can involve the loss of small molecules like water (H₂O) or carbon monoxide (CO), as well as ring cleavage. For example, the loss of a water molecule from the molecular ion would result in a fragment ion at m/z 80. Analysis of these fragments helps to confirm the structure of the parent molecule.

| Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Weight | 98.10 g/mol |

| Molecular Ion (M⁺) | m/z 98 |

| Key Fragment Ions | m/z 80 (loss of H₂O), m/z 55, m/z 42 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and assessment of the purity of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).sielc.combenchchem.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis and purification of this compound and its derivatives. sielc.com These techniques offer high resolution and sensitivity. A common approach involves using a reverse-phase (RP) column, where the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is used. sielc.com UPLC, which utilizes smaller particle sizes in the stationary phase, allows for faster and more efficient separations compared to traditional HPLC. sielc.com These methods are crucial for monitoring reaction progress, isolating the final product, and determining its purity with high accuracy. sielc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides critical data on its retention characteristics and mass fragmentation pattern, which are essential for its unambiguous identification in complex mixtures.

The compound has been identified in various natural and prepared samples, such as in the Ayurvedic formulation "Modified Arjunarishta," where it was detected using GC-MS analysis. ijcrcps.comresearchgate.net In one such analysis, this compound was identified with a specific retention time and peak area, confirming its presence in the mixture. researchgate.net

The mass spectrum of this compound is characterized by a specific fragmentation pattern. The electron ionization (EI) mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with several other fragment ions. nist.gov The National Institute of Standards and Technology (NIST) database provides reference mass spectral data for this compound. nist.govnih.gov

Key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are crucial for its identification. The most significant peaks include the molecular ion peak and base peak, which are fundamental for library matching and structural confirmation.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆O₂ | nih.gov |

| Molecular Weight | 98.10 g/mol | nih.gov |

| Retention Time (min) | 8.126 | researchgate.net |

| Peak Area (%) | 2.795 | researchgate.net |

| Top Peak (m/z) | 98 | nih.gov |

| Second Highest Peak (m/z) | 55 | nih.gov |

| Third Highest Peak (m/z) | 42 | nih.gov |

Additionally, Kovats Retention Indices, which are dimensionless values that help to standardize retention times across different GC systems, have been experimentally determined for this compound on various stationary phases.

Table 2: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 919, 905 |

| Semi-standard non-polar | 927, 926, 925.3 |

| Standard polar | 1761, 1769, 1757.9 |

Source: PubChem. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method provides definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of this compound has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov This structural elucidation is vital for understanding the compound's physical properties and its interactions in biological systems. The solid-state structure of related compounds, such as 2-Hydroxy-3-methyl-2-cyclopenten-1-one, has also been confirmed by X-ray crystallography, highlighting the utility of this technique for the cyclopentenolone class of molecules. wikipedia.org

The crystallographic data provides a wealth of information, including the unit cell dimensions, space group, and atomic coordinates. This information confirms the planar, five-membered ring structure and the specific tautomeric form present in the solid state.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 152622 |

| Associated Article DOI | 10.1107/S0108270100009550 |

Source: PubChem. nih.gov

The detailed structural information obtained from X-ray crystallography is crucial for computational modeling and for understanding the structure-activity relationships of this compound and its derivatives.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Potential Energy Surfaces (PES)

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule or a system of reacting molecules as a function of their geometry. By calculating the PES, chemists can identify stable structures (minima on the surface), transition states (saddle points between minima), and the lowest energy pathways for chemical reactions. researchgate.net

For a reaction involving 2-Hydroxycyclopent-2-en-1-one, quantum chemical calculations would be employed to compute the energy at various points along the reaction coordinate. For instance, in a reaction such as an isomerization or an addition reaction, the calculations would map the energy changes as bond lengths and angles are systematically varied.

While a specific, detailed PES calculation for a reaction of this compound is not extensively documented in publicly available literature, the methodology can be illustrated by studies on similar systems. For example, the reaction of the hydroxyl radical (•OH) with cyclopentadiene (B3395910) has been studied, where the PES was calculated at a high level of theory (CCSD(T)/cc-pVTZ//M06-2X/6-311++G**) to understand the formation of a resonance-stabilized hydroxycyclopentenyl radical. nih.gov This study revealed a barrierless addition of the •OH radical to the cyclopentadiene π-system, forming a van der Waals complex that then isomerizes through a submerged energy barrier. nih.gov A similar approach could be used to explore the reactivity of the enol group in this compound, mapping its interaction with various reactants and identifying the most favorable reaction pathways. The KinBot software, for example, has been used to automatically map stationary points and conformational space on the potential energy surface for reactions of other small organic molecules. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and elucidate reaction mechanisms. sumitomo-chem.co.jp DFT calculations can provide valuable information about the energies of reactants, products, and transition states, thereby helping to determine the feasibility and stereoselectivity of a proposed reaction pathway. sumitomo-chem.co.jp

The synthesis of 2-hydroxycyclopentenones can proceed through various routes, including intramolecular aldol (B89426) condensation. researchgate.net A DFT study of such a reaction for this compound would involve calculating the energy profile of the entire reaction sequence. This would begin with the starting materials, proceed through any intermediates, locate the transition state for the key bond-forming step, and end with the final product. The activation energy derived from the difference in energy between the reactants and the transition state would indicate the kinetic feasibility of the reaction. sumitomo-chem.co.jp

For instance, the synthesis of 3-substituted 2-hydroxycyclopentenones has been described to proceed via a "one-pot" method involving the condensation of a dialkyl oxalate (B1200264) with a glutarate derivative, followed by alkylation and then hydrolysis-decarboxylation. A DFT investigation could model each of these steps to understand the role of the base catalyst, the effect of the substituent on the reaction barriers, and the thermodynamic stability of the intermediates and final products. While specific DFT studies on this compound's synthesis are not prominent, the methodology is well-established for a wide range of organic reactions. sumitomo-chem.co.jp

Molecular Modeling and Simulation for Reactivity Prediction

Molecular modeling and simulation techniques, including molecular dynamics (MD), provide a dynamic picture of molecular behavior and can be used to predict reactivity. arxiv.orgmdpi.com These methods simulate the movement of atoms over time, governed by a force field that describes the potential energy of the system. mdpi.com

For this compound, molecular dynamics simulations could be employed to study its conformational flexibility and its interactions with other molecules, such as solvents or potential reactants. By analyzing the trajectories of the atoms, one can identify reactive conformations and predict the likely sites for chemical attack. The presence of both a hydroxyl group and an α,β-unsaturated ketone moiety makes it a versatile synthetic intermediate, and simulations could help in understanding its reactivity in various chemical environments.

For example, methods like the Reactive INTERFACE Force Field (IFF-R) are being developed to simulate chemical reactions within a molecular dynamics framework, which could be applied to predict the outcomes of reactions involving this compound. arxiv.org Furthermore, computational tools can be used to predict pharmacokinetic properties, which is a key aspect of drug discovery and development. For related compounds, computational modeling has been suggested as a way to predict reactivity.

Structure-Property Relationships from Computational Analysis

Computational analysis is a powerful tool for establishing relationships between the structure of a molecule and its physicochemical properties. For this compound, various properties have been computed using different software packages, providing insights into its behavior. nih.gov

A number of computed properties for this compound are available in public databases like PubChem. nih.gov These properties are calculated from the molecule's 2D and 3D structure and provide valuable information for chemists.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 98.10 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 98.036779430 g/mol | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

This data is based on computational predictions. nih.gov

Studies on carboxylic acid isosteres have included this compound as an example of a vinylogous acid. These studies highlight that while computational programs are useful for predicting properties, caution should be exercised for conjugated 1,3-dicarbonyl systems, as the predictions can sometimes be less accurate.

Applications of 2 Hydroxycyclopent 2 En 1 One in Complex Molecule Synthesis

Building Block for Prostanoid Synthesis

While 2-hydroxycyclopent-2-en-1-one is a key cyclopentenone, scientific literature extensively documents its isomer, 4-hydroxycyclopent-2-en-1-one , as the pivotal starting material for the synthesis of prostaglandins (B1171923) and their analogues. researchgate.netacs.orgscispace.com The strategic placement of the hydroxyl group at the C-4 position allows for crucial stereochemical control during the construction of the complex prostanoid skeleton.

One of the most efficient and widely adopted strategies for prostaglandin (B15479496) synthesis is the "three-component coupling process". This method relies on the conjugate 1,4-addition of a vinylcuprate reagent (carrying the "lower" or ω-side chain) to a protected 4-hydroxycyclopent-2-en-1-one intermediate. The resulting enolate is then trapped by an electrophilic alkylating agent that forms the "upper" or α-side chain. This convergent approach allows for the stereocontrolled assembly of the prostaglandin framework, and derivatives of 4-hydroxycyclopent-2-en-1-one are central to this process for synthesizing Prostaglandin E1 (PGE1) and related compounds. google.com

The chirality of the C-4 hydroxyl group is fundamental for producing enantiomerically pure prostanoids, which is essential for their biological activity. Both the (R)- and (S)-enantiomers of 4-hydroxycyclopent-2-en-1-one are highly sought-after chiral building blocks, or synthons. researchgate.netgoogle.com These enantiomers are often prepared through methods like the enzymatic resolution of racemic mixtures or asymmetric synthesis starting from achiral materials. researchgate.net The (4R)-hydroxycyclopent-2-en-1-one enantiomer is a key intermediate for natural prostaglandins, while the (4S)-enantiomer is used in the synthesis of other important molecules like the antitumor agent Maytansine. google.com

Key Chiral Synthons in Prostanoid Synthesis

| Synthon | Chirality | Application | Synthetic Relevance |

|---|---|---|---|

| 4-Hydroxycyclopent-2-en-1-one | (4R) | Synthesis of natural prostaglandins (e.g., PGE1, PGF2α) | Allows for the correct stereochemical orientation of the two side chains via the three-component coupling process. google.com |

| 4-Hydroxycyclopent-2-en-1-one | (4S) | Synthesis of prostanoid analogues and other natural products (e.g., Maytansine) | Provides access to the enantiomeric series of natural products and other pharmacologically active compounds. researchgate.netgoogle.com |

| 4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-one | (4R) | Protected intermediate for various cyclopentanoid natural products | The bulky silyl (B83357) protecting group enhances stability and influences stereoselectivity in subsequent reactions. researchgate.net |

Role in the Synthesis of Other Natural Products

The this compound moiety is not only a synthetic target but is also found within the structure of complex natural products, particularly those of fungal origin.

Recent research has identified novel fungal metabolites that incorporate the this compound ring system. For instance, a meroterpenoid (a molecule with a mixed biosynthetic origin from terpenoid and polyketide pathways) named neosetophomone A was isolated from the fungus Neosetophoma sp. acs.orgresearchgate.net The structure of neosetophomone A is distinguished by a unique dioxa[4.3.3]propellane system, which involves the fusion of a this compound ring with a dihydropyran and a dihydrofuran ring. acs.orgacdlabs.comacdlabs.com Furthermore, this compound itself has been identified as a secondary metabolite in the fungus Aspergillus pseudodeflectus and has been found in plant extracts. researchgate.net

This compound in Natural Products

| Natural Product | Source Organism | Structural Role of the Compound | Reference |

|---|---|---|---|

| Neosetophomone A | Neosetophoma sp. (fungus) | Forms a core part of a novel fused tricyclic dioxa[4.3.3]propellane ring system. | acs.orgresearchgate.netacdlabs.comacdlabs.com |

| This compound | Aspergillus pseudodeflectus (fungus) | Isolated as a secondary metabolite. | researchgate.net |

| This compound | Piper chaba (plant) | Identified as a phytochemical component in stem extracts. | researchgate.net |

The role of this compound as a direct precursor in the synthesis of lignans (B1203133) and their analogues is not well-documented in the reviewed scientific literature. The biosynthesis and chemical synthesis of lignans typically proceed through distinct pathways, most commonly involving the oxidative dimerization of cinnamyl alcohol or cinnamic acid precursors. Other synthetic routes often utilize intermediates such as butyrolactones and tetrahydrofurans.

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable precursor in the broader fields of pharmaceutical and agrochemical synthesis due to its inherent chemical reactivity and its own biological activity profile. ontosight.ai Its α,β-unsaturated ketone structure makes it an excellent electrophile, susceptible to conjugate addition (Michael addition) reactions, which is a powerful method for carbon-carbon bond formation.

The compound itself has been reported to possess several biological activities that make it an interesting starting point for drug discovery programs. ontosight.ai These activities suggest its potential as a lead compound that can be chemically modified to enhance potency and selectivity for therapeutic or crop protection applications.

Reported Biological Activities and Synthetic Utility

| Area of Interest | Finding/Application | Significance |

|---|---|---|

| Pharmaceuticals | Reported to have anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai | Serves as a lead compound for the development of new therapeutic agents. |

| Agrochemicals | Antimicrobial properties suggest potential applications in crop protection products. smolecule.com | Could be a precursor for novel fungicides or bactericides. |

| Organic Synthesis | Acts as a versatile building block and electrophile in conjugate additions and cycloadditions. | Enables the construction of complex molecular architectures for various chemical industries. |

Synthesis of Diketones and Other Polyfunctionalized Compounds

This compound and its derivatives serve as key precursors for the synthesis of various polyfunctionalized molecules, most notably 1,2-diketones. The compound itself is the enol tautomer of cyclopentane-1,2-dione. This tautomeric relationship is a fundamental aspect of its chemistry, providing a direct pathway to the corresponding diketone structure. google.comwikipedia.org For instance, the methylated analog, 2-hydroxy-3-methyl-cyclopent-2-en-1-one, is in equilibrium with its diketone tautomer, 3-methylcyclopentane-1,2-dione. google.comwikipedia.org

The reactivity of the cyclopentenone core allows for the introduction of multiple functional groups. The α,β-unsaturated ketone moiety is an excellent Michael acceptor, readily undergoing conjugate additions. Furthermore, the hydroxyl group can be exploited for various transformations, such as palladium-mediated cross-coupling reactions, to introduce further complexity. researchgate.net

One convenient method for creating polyfunctionalized cyclopentenones involves the reaction of acylcyanohydrins with titanacyclopropane complexes, followed by an intramolecular aldol (B89426) condensation. This approach allows for the synthesis of 3,4-disubstituted 2-hydroxycyclopentenones. researchgate.net The utility of the resulting hydroxyl group is then demonstrated by its conversion to a triflate, which can subsequently participate in Sonogashira or Suzuki cross-coupling reactions to functionalize the α-position. researchgate.net

Researchers have also developed methods for synthesizing functionalized 4-hydroxycyclopent-2-en-1-ones through the cyclization of 1,3-bis(silyl) enol ethers with 1,2-diketones. researchgate.net This strategy provides access to compounds such as 2,5-diaroyl-4-hydroxycyclopent-2-enones, which are highly functionalized molecules with potential applications as chemosensors. researchgate.net These examples underscore the role of the this compound scaffold as a platform for building intricate, polyfunctionalized chemical entities.

Interactive Data Table: Synthesis of Polyfunctionalized Compounds

| Starting Material | Reagents | Product | Type of Polyfunctionalization | Reference |

| Acylcyanohydrin | 1. EtMgBr, Ti(OiPr)₄2. Base | 3,4-disubstituted 2-hydroxycyclopentenone | Introduction of substituents at C3 and C4 | researchgate.net |

| 3,4-disubstituted 2-hydroxycyclopentenone | 1. Tf₂O, Pyridine2. Pd catalyst, Arylboronic acid | α-Aryl-3,4-disubstituted cyclopentenone | α-functionalization via Suzuki coupling | researchgate.net |

| 1,3-Bis(silyl) enol ether | 1,2-Diketone | Functionalised 4-hydroxycyclopent-2-en-1-one | Introduction of various substituents from the diketone | researchgate.net |

| 1,5-Diphenyl-pentane-1,3,5-trione | Aromatic 1,2-dione | 2,5-Diaroyl-4-hydroxycyclopent-2-enone | Addition of two aroyl groups | researchgate.net |

Strategies for Divergent Synthesis from this compound

Divergent synthesis is a powerful strategy that enables the rapid generation of a wide variety of complex molecules from a common starting material. wikipedia.org This approach is particularly valuable for creating libraries of compounds for biological screening. wikipedia.org this compound and its isomers are considered "privileged building blocks" for such synthetic endeavors, as their dense functionality allows for selective transformations leading to diverse molecular skeletons. nih.gov

The core principle of using this cyclopentenone in divergent synthesis lies in exploiting its multiple reactive sites. The enone system can direct conjugate additions, while the hydroxyl group can be used for substitutions, eliminations, or to direct the stereochemistry of subsequent reactions. This allows a single precursor to be channeled into numerous synthetic pathways, each yielding a unique product. nih.govresearchgate.net

For example, protected 4-hydroxycyclopentenones, which are structural isomers, have been used as starting points for the synthesis of a multitude of natural products, including alkaloids and terpenes. nih.gov By carefully choosing reaction conditions and protecting groups, chemists can selectively manipulate the different functional groups to achieve a desired molecular architecture. The ability to prepare either the (R)- or (S)-enantiomer of the starting material further expands the diversity of potential products. nih.gov

A divergent approach could involve the following hypothetical pathways starting from a functionalized this compound derivative:

Path A: Michael Addition and Cyclization: A Michael addition to the enone system could be followed by an intramolecular reaction, leading to bicyclic or polycyclic structures.

Path B: Cross-Coupling and Functionalization: Conversion of the hydroxyl group to a triflate or halide would enable various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the C2 position. researchgate.net

Path C: Cycloaddition Reactions: The enone double bond can act as a dienophile in Diels-Alder reactions, providing rapid access to complex polycyclic systems.